molecular formula C30H35Na3O10S3 B12282482 8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B12282482
M. Wt: 720.8 g/mol
InChI Key: WSOKMYCTYQPILU-UHFFFAOYSA-K
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Description

()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate typically involves the nucleophilic ring opening of aziridine-2-carboxylate esters. One common method is the reaction of N-sulphonyl aziridine-2-carboxylate esters with organometallic reagents . This method allows for the preparation of optically active amino acids through the regioselective opening of the aziridine ring.

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves the nucleophilic ring opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting open-chain products can then undergo further transformations to yield a variety of biologically and chemically significant compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H35Na3O10S3

Molecular Weight

720.8 g/mol

IUPAC Name

trisodium;8-tetradecoxypyrene-1,3,6-trisulfonate

InChI

InChI=1S/C30H38O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-40-25-19-26(41(31,32)33)22-16-17-24-28(43(37,38)39)20-27(42(34,35)36)23-15-14-21(25)29(22)30(23)24;;;/h14-17,19-20H,2-13,18H2,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3

InChI Key

WSOKMYCTYQPILU-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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